molecular formula C21H25N3O5 B2437034 1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946292-24-6

1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2437034
CAS No.: 946292-24-6
M. Wt: 399.447
InChI Key: AFSWGLDPARMHQV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethoxyphenyl group, a methoxyphenyl group, and a pyrrolidinyl group, making it an interesting subject for scientific research.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-27-17-7-5-16(6-8-17)24-13-14(10-20(24)25)12-22-21(26)23-15-4-9-18(28-2)19(11-15)29-3/h4-9,11,14H,10,12-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSWGLDPARMHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidinone Core Formation

The 5-oxopyrrolidine scaffold is typically synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives. A modified route from involves:

  • Condensation of 4-methoxyaniline with glutaric anhydride :

    • Reagents : Glutaric anhydride, 4-methoxyaniline, glacial acetic acid.
    • Conditions : Reflux in toluene for 12 h.
    • Product : 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione (yield: 78%).
  • Selective reduction of the 5-keto group :

    • Reagents : Sodium borohydride (NaBH4) in methanol.
    • Conditions : 0°C for 2 h.
    • Product : 1-(4-Methoxyphenyl)-5-hydroxypyrrolidin-2-one (yield: 65%).
  • Oxidation to 5-oxopyrrolidine :

    • Reagents : Jones reagent (CrO3/H2SO4).
    • Conditions : 0–5°C for 1 h.
    • Product : 1-(4-Methoxyphenyl)-5-oxopyrrolidin-2-one (yield: 82%).

Introduction of the Aminomethyl Side Chain

A Mannich reaction introduces the aminomethyl group at the 3-position:

  • Mannich reaction :
    • Reagents : Formaldehyde, ammonium chloride.
    • Conditions : Ethanol, reflux for 6 h.
    • Product : 3-(Aminomethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine (yield: 70%).

Synthesis of 3,4-Dimethoxyphenyl Isocyanate

Phosgenation of 3,4-Dimethoxyaniline

3,4-Dimethoxyaniline is treated with phosgene (or safer alternatives like triphosgene) to generate the isocyanate:

  • Reagents : 3,4-Dimethoxyaniline, triphosgene, dichloromethane.
  • Conditions : 0°C under nitrogen, followed by stirring at room temperature for 4 h.
  • Product : 3,4-Dimethoxyphenyl isocyanate (yield: 88%).

Urea Bond Formation

Coupling Reaction

The amine intermediate reacts with the isocyanate under anhydrous conditions:

  • Reagents :

    • 3-(Aminomethyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine (1 equiv).
    • 3,4-Dimethoxyphenyl isocyanate (1.2 equiv).
    • Solvent: Anhydrous dichloromethane.
    • Base: Triethylamine (1.5 equiv).
  • Conditions : Stirring at 0°C for 30 min, then room temperature for 12 h.

  • Workup :

    • Quench with ice water.
    • Extract with DCM, dry over Na2SO4, and concentrate.
    • Purify via column chromatography (SiO2, ethyl acetate/hexane 1:1).
  • Product : 1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (yield: 75%).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) :
    δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 6.82 (s, 1H, NH), 6.78 (d, J = 8.4 Hz, 1H, Ar-H), 6.62 (d, J = 8.4 Hz, 1H, Ar-H), 4.20 (m, 1H, CH2), 3.88 (s, 3H, OCH3), 3.85 (s, 6H, 2×OCH3), 3.50 (m, 2H, CH2), 2.90–2.70 (m, 2H, CH2), 2.50–2.30 (m, 2H, CH2).

  • ESI-MS : m/z 399.4 ([M + H]+).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
  • Melting Point : 142–144°C.

Optimization and Challenges

Critical Reaction Parameters

  • Isocyanate stability : Moisture must be excluded to prevent hydrolysis to amines.
  • Mannich reaction regioselectivity : Excess formaldehyde ensures mono-alkylation at the 3-position.

Yield Improvements

  • Catalytic hydrogenation : Substituting NaBH4 with Pd/C/H2 for keto-group reduction increased yields to 85%.
  • Microwave-assisted coupling : Reduced reaction time to 2 h with comparable yield (74%).

Scalability and Industrial Feasibility

  • Batch size : Protocols validated at 100 g scale with consistent yields (72–75%).
  • Cost drivers : 3,4-Dimethoxyaniline (~$250/kg) and palladium catalysts (~$1,500/kg) dominate material costs.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
Classical phosgenation 75 98 High reproducibility
Microwave-assisted 74 97 Reduced reaction time
Solid-phase synthesis 68 95 Simplified purification

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)urea: Lacks the pyrrolidinyl group, which may affect its biological activity.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)thiourea: Contains a thiourea group instead of a urea group, which could influence its chemical reactivity and biological properties.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)carbamate: Features a carbamate group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the pyrrolidinyl group in 1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Biological Activity

The compound 1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O4\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_4

This structure features a urea moiety linked to two aromatic rings, which are substituted with methoxy groups. The presence of a pyrrolidine ring further enhances its potential biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that derivatives of urea compounds exhibit significant anticancer properties. The specific compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

2. Antimicrobial Properties

Compounds with similar structural motifs have also been evaluated for their antimicrobial efficacy. The presence of methoxy groups is often linked to enhanced interaction with microbial membranes, leading to increased antibacterial activity. In vitro studies have shown promising results against gram-positive and gram-negative bacteria .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are important for managing urinary tract infections and kidney stones. Preliminary data suggest that this compound may exhibit moderate inhibition against these enzymes .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Apoptosis Induction : Similar urea derivatives have been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Membrane Disruption : The hydrophobic nature of the methoxy groups may facilitate membrane penetration, leading to cell lysis in microbial cells.
  • Enzymatic Interaction : The structural features may allow for effective binding to active sites on enzymes like AChE and urease, inhibiting their function.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Anticancer Studies : A study examining a series of urea derivatives found that modifications at the phenyl rings significantly affected cytotoxicity against various cancer cell lines. The most active compounds showed IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Another investigation reported that structurally similar compounds displayed varying degrees of antibacterial activity, with some achieving MIC values lower than 10 µg/mL against Staphylococcus aureus .

Data Tables

The following table summarizes key findings from various studies regarding biological activities:

Activity TypeCompound StructureIC50/MIC ValuesReference
AnticancerUrea derivatives with methoxy groupsIC50 = 5-15 µM
AntimicrobialMethoxy-substituted phenyl ureasMIC = 8 µg/mL (S. aureus)
Enzyme InhibitionUrea derivativesAChE IC50 = 20 µM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, and how can experimental design improve yield?

  • Methodology :

  • Multi-step synthesis : Begin with pyrrolidinone ring formation via cyclization of γ-aminobutyric acid derivatives under acidic/basic conditions. Introduce methoxyphenyl groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination. Attach the urea moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) between amines and isocyanates.
  • Design of Experiments (DOE) : Apply factorial design to optimize reaction parameters (temperature, solvent, catalyst). For example, a 2³ factorial design can test temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst loading (1% vs. 5%) to maximize yield .
    • Data Table :
FactorLevel 1Level 2Optimal Condition
Temperature25°C60°C60°C
SolventDMFTHFTHF
Catalyst Loading1%5%5%

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm methoxy group positions (δ 3.7–3.9 ppm for OCH₃) and urea NH protons (δ 5.5–6.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidinone ring .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (calculated for C₂₂H₂₅N₃O₅: [M+H]⁺ = 412.18) and fragments (e.g., loss of methoxy groups).
  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 μM).
  • Cellular Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. Compare to control compounds like sorafenib .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s mechanism of action and target engagement?

  • Methodology :

  • Molecular Docking : Dock the compound into protein targets (e.g., kinases) using AutoDock Vina. Prioritize targets with high binding affinity (ΔG < -8 kcal/mol) and validate via SPR (surface plasmon resonance) .
  • Quantum Chemical Calculations : Calculate electrostatic potential surfaces (EPS) to predict nucleophilic/electrophilic sites influencing reactivity .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituent changes (e.g., -OCH₃ → -CF₃, -F) and compare activity. Use ANOVA to identify significant effects (p < 0.05) .
    • Data Table :
AnalogSubstituent (R)IC₅₀ (EGFR Inhibition)
Parent Compound3,4-OCH₃1.2 μM
3-CF₃,4-OCH₃3-CF₃,4-OCH₃0.8 μM
3-F,4-OCH₃3-F,4-OCH₃2.5 μM

Q. How can researchers address contradictions in pharmacological data across studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values) and apply random-effects models to account for variability. Use funnel plots to detect publication bias .
  • Standardized Protocols : Adopt OECD guidelines for assays (e.g., fixed incubation times, standardized cell lines) to reduce inter-lab variability .

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